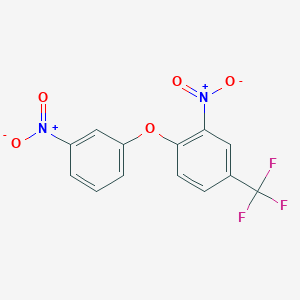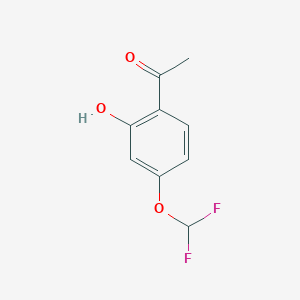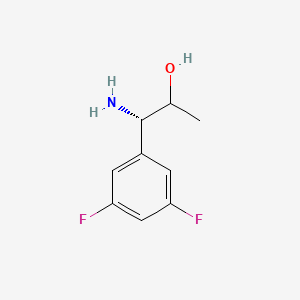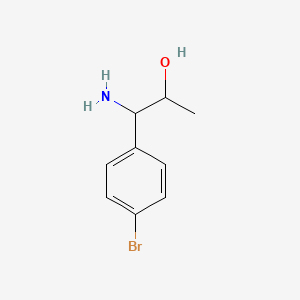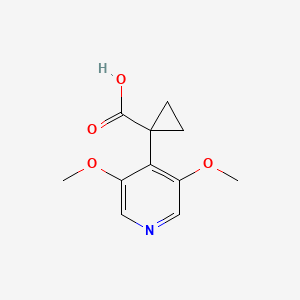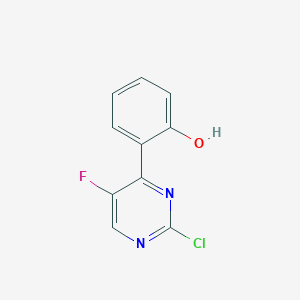
2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a chloro and fluoro substituent on the pyrimidine ring, as well as a phenol group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol typically involves the reaction of 2-chloro-5-fluoropyrimidine with phenol under specific conditions. One common method is to react 2-chloro-5-fluoropyrimidine with phenol in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones, and reduction reactions can modify the pyrimidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of bases like potassium carbonate (K₂CO₃) and solvents like DMF.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include reduced pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol involves its interaction with specific molecular targets. The chloro and fluoro substituents on the pyrimidine ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The phenol group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of 2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol.
2-Chloro-5-fluoropyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2,4-Dichloro-5-fluoropyrimidine: Contains an additional chloro substituent on the pyrimidine ring.
Uniqueness
This compound is unique due to the presence of both chloro and fluoro substituents on the pyrimidine ring, as well as the phenol group. This combination of functional groups provides distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H6ClFN2O |
|---|---|
Molekulargewicht |
224.62 g/mol |
IUPAC-Name |
2-(2-chloro-5-fluoropyrimidin-4-yl)phenol |
InChI |
InChI=1S/C10H6ClFN2O/c11-10-13-5-7(12)9(14-10)6-3-1-2-4-8(6)15/h1-5,15H |
InChI-Schlüssel |
NGDSFTVILDMMMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC(=NC=C2F)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



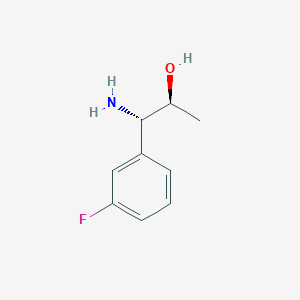
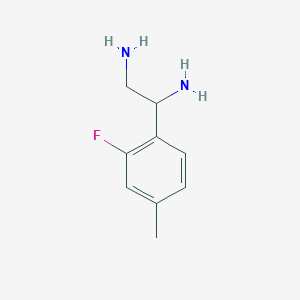
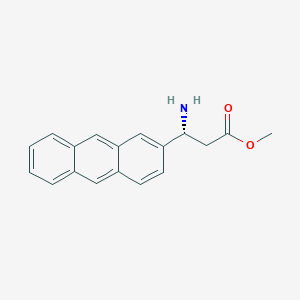
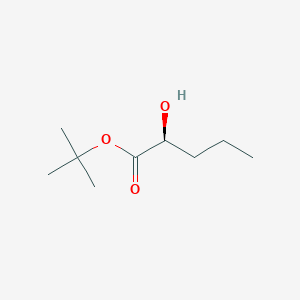

![4,6-Difluoro-2-(methylthio)-5-phenoxy-1H-benzo[D]imidazole](/img/structure/B13044409.png)
